molecular formula C15H17ClN2O5 B5067422 1-[3-(2-chloro-6-methylphenoxy)propyl]-1H-imidazole oxalate

1-[3-(2-chloro-6-methylphenoxy)propyl]-1H-imidazole oxalate

Cat. No. B5067422
M. Wt: 340.76 g/mol
InChI Key: XYPYXFVAIQPLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-chloro-6-methylphenoxy)propyl]-1H-imidazole oxalate, commonly known as Clotrimazole, is an antifungal medication that is used to treat various fungal infections. Clotrimazole belongs to the class of imidazole antifungal agents, which work by inhibiting the growth and replication of fungi.

Mechanism of Action

Clotrimazole works by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. Ergosterol is required for the proper functioning of the cell membrane, and its inhibition leads to the disruption of the fungal cell membrane, ultimately leading to the death of the fungus. Clotrimazole acts specifically on the fungal cell membrane and does not affect human cells, making it a safe and effective antifungal agent.
Biochemical and Physiological Effects:
Clotrimazole has been shown to have minimal toxicity and is well-tolerated by humans. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 2 hours of administration. Clotrimazole is metabolized in the liver and excreted in the urine and feces. It has been shown to have a half-life of approximately 2 hours in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of Clotrimazole is its broad-spectrum antifungal activity, which makes it useful for a wide range of scientific research applications. Additionally, Clotrimazole is readily available and relatively inexpensive, making it a cost-effective option for scientific research. However, one limitation of Clotrimazole is that it may not be effective against all fungal species, and some fungi may develop resistance to the drug over time.

Future Directions

There are several future directions for research involving Clotrimazole. One area of focus could be the development of new formulations of the drug, such as topical creams or inhalable aerosols, to improve its efficacy and delivery. Additionally, researchers could investigate the potential use of Clotrimazole in combination with other antifungal agents to enhance its effectiveness. Finally, there is a need for further research into the mechanisms of fungal growth and replication, as well as the development of new antifungal drugs to combat emerging fungal infections.

Synthesis Methods

The synthesis of Clotrimazole involves the reaction of 1-(2-chloro-6-methylphenyl)-2-(1-imidazolyl)ethanol with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with oxalic acid to form Clotrimazole oxalate. The synthesis of Clotrimazole is a well-established process and has been extensively studied in the literature.

Scientific Research Applications

Clotrimazole has been used in various scientific research studies due to its antifungal properties. It has been shown to be effective against a wide range of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Clotrimazole has been used in studies to investigate the mechanisms of fungal growth and replication, as well as to identify potential targets for antifungal drugs. Additionally, Clotrimazole has been used in studies investigating the role of fungi in various diseases, such as asthma and cystic fibrosis.

properties

IUPAC Name

1-[3-(2-chloro-6-methylphenoxy)propyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O.C2H2O4/c1-11-4-2-5-12(14)13(11)17-9-3-7-16-8-6-15-10-16;3-1(4)2(5)6/h2,4-6,8,10H,3,7,9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPYXFVAIQPLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCCCN2C=CN=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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